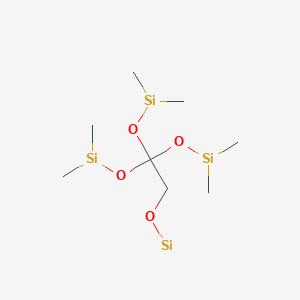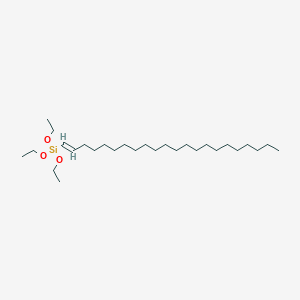
Eadb-fubinaca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eadb-fubinaca is a synthetic indazole-derived cannabinoid receptor agonist. It is known for its high potency, being up to 140 times more potent than trans-Δ9-tetrahydrocannabinol, the main psychoactive compound of cannabis . Originally synthesized in 2009 as a pharmaceutical drug candidate, its recreational use was first reported in Japan in 2013 .
Méthodes De Préparation
The synthesis of Eadb-fubinaca involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the reaction of the indazole core with a fluorobenzyl halide under nucleophilic substitution conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Analyse Des Réactions Chimiques
Eadb-fubinaca undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the molecule, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced metabolites .
Applications De Recherche Scientifique
Eadb-fubinaca has been studied extensively in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors, particularly the CB1 receptor.
Medicine: Investigated for its potential therapeutic effects, although its high potency and associated risks have limited its medical use.
Industry: Used in forensic science for the identification of synthetic cannabinoids in seized drug samples.
Mécanisme D'action
Eadb-fubinaca exerts its effects by acting as a full agonist of the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in its potent psychoactive effects. The molecular targets involved include the CB1 receptor and associated G-protein coupled receptor pathways .
Comparaison Avec Des Composés Similaires
Eadb-fubinaca is often compared with other synthetic cannabinoids, such as AMB-fubinaca and JWH-018. While all these compounds act as cannabinoid receptor agonists, this compound is unique due to its high potency and specific chemical structure. Similar compounds include:
AMB-fubinaca: Another potent synthetic cannabinoid, but slightly less potent than this compound.
This compound’s uniqueness lies in its specific indazole core structure and the presence of the fluorobenzyl group, which contribute to its high potency and distinct pharmacological profile .
Propriétés
Formule moléculaire |
C23H27FN4O2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[(2S)-1-(ethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C23H27FN4O2/c1-5-25-22(30)20(23(2,3)4)26-21(29)19-17-8-6-7-9-18(17)28(27-19)14-15-10-12-16(24)13-11-15/h6-13,20H,5,14H2,1-4H3,(H,25,30)(H,26,29)/t20-/m1/s1 |
Clé InChI |
WWIKBKIMULPMKD-HXUWFJFHSA-N |
SMILES isomérique |
CCNC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
SMILES canonique |
CCNC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)


![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)



![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)


